Diisobutyl methylphosphonate

Vue d'ensemble

Description

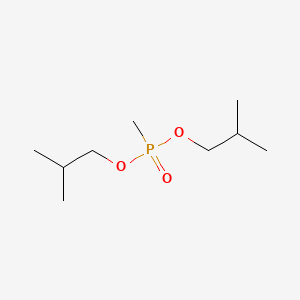

Diisobutyl methylphosphonate is an organic compound with the molecular formula C9H21O3P . It is also known by other names such as bis(2-methylpropyl) methylphosphonate .

Synthesis Analysis

The synthesis of this compound and similar compounds has been investigated using microwave irradiation to accelerate the bromotrimethylsilane (BTMS) silyldealkylations (MW-BTMS) of a series of dialkyl methylphosphonates .Molecular Structure Analysis

This compound contains a total of 33 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly in the context of its hydrolysis .Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 253.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 54.0±0.3 cm3 .Applications De Recherche Scientifique

Gas Chromatography in Decontaminating Solutions

A study by Stan’kov, Sergeeva, & Derevyagina (2000) highlights the use of gas chromatography for determining residual amounts of O-isobutylS-2-(N,N-diethylamino)ethyl methylphosphonate in decontaminating solutions. This research emphasizes the utility of diisobutyl methylphosphonates in analytical chemistry, particularly for measuring contamination levels.

Actinide Extraction in Nuclear Waste Management

Research conducted by Chmutova et al. (2002) investigates the extraction of actinides using dialkyl methylphosphonates. This study is significant in the field of nuclear waste management, especially for the removal of radioactive elements from high-level waste.

Synthesis of Porous Metal Methylphosphonates

The work by Wu et al. (2006) focuses on using neutral dibutyl methylphosphonate as a template for preparing porous metal methylphosphonates. This research contributes to materials science, offering insights into the synthesis of hybrid materials with potential applications in catalysis and filtration.

Study of Bisphosphonate Activity in Cancer Treatment

Green and Clézardin (2010) explore the molecular basis of bisphosphonate activity, particularly in preserving bone health in cancer patients. Their research, as detailed in Seminars in oncology, provides a preclinical perspective, enhancing our understanding of the anticancer activity of bisphosphonates.

Enzymatic Synthesis of Phosphonic Acid Analogues

Hammerschmidt and Wuggenig (1999) conducted a study on the chemo-enzymatic synthesis of phosphonic acid analogues. Their research, presented in Tetrahedron-asymmetry, contributes to organic chemistry by demonstrating the synthesis of various amino acid analogues with potential therapeutic applications.

Analysis of Phosphonic Acids in Environmental Studies

Owens, Vu, and Koester (2008) developed a method for the analysis of diisopropyl methylphosphonate and other phosphonic acids in water. Detailed in EPA Method MS999, this research is crucial for environmental monitoring and assessing the impact of these compounds on water quality.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1-[methyl(2-methylpropoxy)phosphoryl]oxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3P/c1-8(2)6-11-13(5,10)12-7-9(3)4/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNFYWATZHBYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(C)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)

![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)